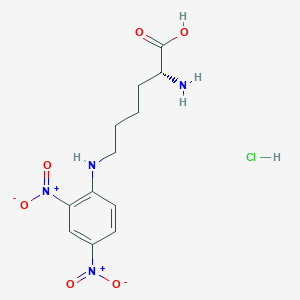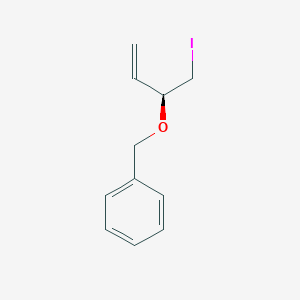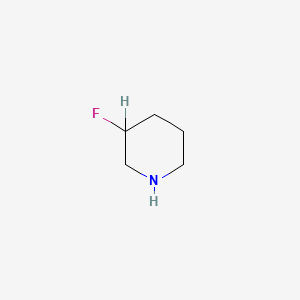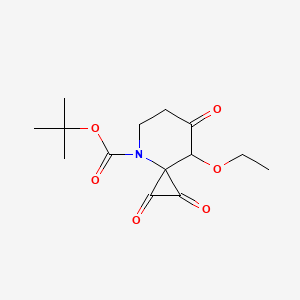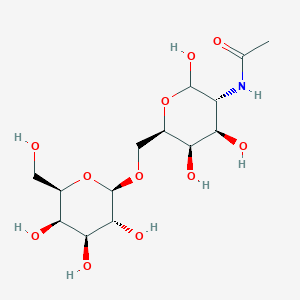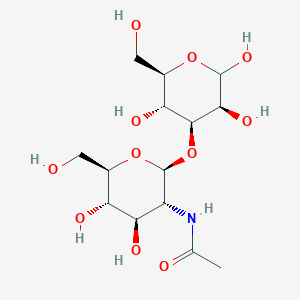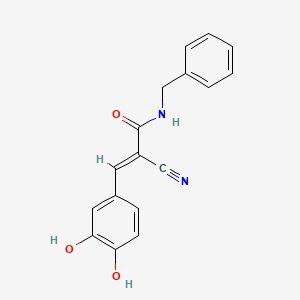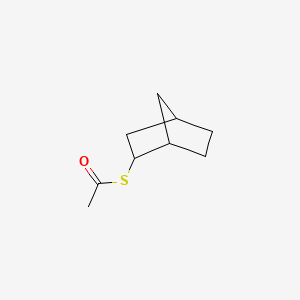
Basic Yellow 87
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic Yellow 87 is a synthetic dye primarily used as a hair colorant in cosmetic products. It is known for its vibrant yellow hue and is often utilized in both oxidative and non-oxidative hair dye formulations . The compound is identified by its chemical name, 1-methyl-4-((methylphenylhydrazono)methyl)-pyridinium methylsulfate, and has the CAS number 68259-00-7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Basic Yellow 87 involves the reaction of 1-methyl-4-((methylphenylhydrazono)methyl)-pyridinium with methylsulfate. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
In industrial settings, Basic Yellow 87 is produced in large quantities using standardized procedures to maintain consistency in quality. The production process involves the careful mixing of raw materials, followed by purification steps to remove any impurities. The final product is then tested for quality assurance before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Basic Yellow 87 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure.
Reduction: Basic Yellow 87 can also undergo reduction reactions, which may alter its color properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Basic Yellow 87 include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different colored compounds, while reduction can lead to the formation of colorless or differently colored products .
Wissenschaftliche Forschungsanwendungen
Basic Yellow 87 has a wide range of applications in scientific research, including:
Chemistry: It is used as a dye in various chemical experiments to study reaction mechanisms and kinetics.
Biology: The compound is used in biological staining techniques to visualize cellular structures and processes.
Medicine: Basic Yellow 87 is used in medical research to study the effects of dyes on biological tissues and to develop new diagnostic tools.
Industry: The compound is widely used in the cosmetic industry as a hair dye and in the textile industry for fabric dyeing
Wirkmechanismus
The mechanism of action of Basic Yellow 87 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a change in hair color. The molecular targets include the amino acids in the keratin, and the pathways involved include the formation of covalent bonds between the dye molecules and the hair proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Basic Yellow 87 include:
Basic Yellow 57: Another hair dye with similar applications but different chemical properties.
Basic Yellow 40: Used in textile dyeing and has different stability and color properties compared to Basic Yellow 87.
Uniqueness
Basic Yellow 87 is unique due to its specific chemical structure, which provides it with distinct color properties and stability. Its ability to function effectively in both oxidative and non-oxidative dye formulations sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
116844-55-4 |
|---|---|
Molekularformel |
C14H16N3.CH3O4S C15H19N3O4S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonyme |
Cationic Yellow M 4GL; Maxilon Yellow M 4GL; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


